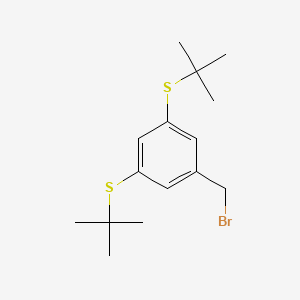

3,5-Bis(tert-butylthio)benzyl Bromide

描述

属性

IUPAC Name |

1-(bromomethyl)-3,5-bis(tert-butylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrS2/c1-14(2,3)17-12-7-11(10-16)8-13(9-12)18-15(4,5)6/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYIDUVSYYBHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)CBr)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

3,5-Bis(tert-butylthio)benzyl bromide serves as a versatile building block in organic synthesis. Its applications include:

- Chemoselective Reactions : Used in chemoselective trifluoromethylation reactions that introduce trifluoromethyl groups into organic molecules .

- Aralkylation : Acts as a reagent for aralkylation of nucleophiles such as 2-N-acetylguanine, facilitating the formation of complex molecular architectures .

- Coupling Reactions : Involved in coupling reactions with terminal alkynes, which are crucial for the synthesis of various alkyne-containing compounds .

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Studies have explored the anticancer properties of related compounds, suggesting that modifications to the benzyl structure could enhance efficacy against certain cancer cell lines.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials:

- Fluorescent Dyes : It is involved in the synthesis of near-infrared solid-state fluorescent naphthooxazine dyes, which have applications in optical devices and sensors .

- Polymer Chemistry : The compound can be used as an initiator or modifier in polymerization processes to create specialty polymers with tailored properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Organic Synthesis | Chemoselective trifluoromethylation | Effective introduction of CF3 groups |

| Aralkylation with nucleophiles | Formation of complex molecular structures | |

| Coupling with terminal alkynes | Synthesis of alkyne-containing compounds | |

| Medicinal Chemistry | Antimicrobial agents | Potential candidates for new drugs |

| Anticancer activity | Efficacy against specific cancer cell lines | |

| Material Science | Synthesis of fluorescent dyes | Applications in optical devices |

| Modifier in polymer chemistry | Tailored properties for specialty polymers |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The research highlighted the importance of structural modifications to enhance efficacy and reduce toxicity.

Case Study 2: Fluorescent Dye Development

Research focused on the application of this compound in developing near-infrared fluorescent dyes showed promising results. The synthesized dyes exhibited strong fluorescence and stability under various conditions, indicating potential use in biomedical imaging.

化学反应分析

Nucleophilic Substitution Reactions

The benzylic bromide moiety undergoes classic SN2 reactions with various nucleophiles. For example:

-

Reaction with diazo compounds : In the presence of SnBr₄ (50 mol%) at −78°C, homologation occurs via formal insertion of diazo compounds (e.g., trifluoromethyl diazo 2 ) into the C–Br bond, yielding products such as 3a with 75% isolated yield . The reaction tolerates diverse electron-withdrawing substituents on the diazo compound (esters, nitriles, ketones) .

| Nucleophile | Conditions | Product | Yield | Ratio (3:3′ ) |

|---|---|---|---|---|

| CF₃ diazo | SnBr₄, CH₂Cl₂, −78°C | 3a | 75% | 3:1 (isolated) |

| Ethyl ester diazo | SnBr₄, CH₂Cl₂, −78°C | 3b | 68% | 2:1 (crude) |

| Sulfone diazo | SnBr₄, CH₂Cl₂, −78°C | 3l | 64% | 4:1 (crude) |

Mechanistically, the reaction proceeds through a phenonium ion intermediate (Int-IV ), formed via a carbocation (Int-III ) with minimal energy barriers (ΔG‡ = 0.3–2.0 kcal/mol) . Competing pathways, such as hydride shifts, are disfavored due to higher activation energies (ΔG‡ = 3.4–3.6 kcal/mol) .

Elimination Reactions

Under basic conditions, elimination can occur to form styrene derivatives. For instance:

-

Dehydrohalogenation : Treatment with strong bases (e.g., KOtBu) in polar aprotic solvents (e.g., DMF) at elevated temperatures promotes β-elimination, yielding 3,5-bis(tert-butylthio)styrene .

Oxidation of Thioether Groups

The tert-butylthio groups are susceptible to oxidation:

-

Sulfoxide formation : Reaction with m-chloroperbenzoic acid (mCPBA) at 0°C selectively oxidizes one sulfur atom to a sulfoxide.

-

Sulfone formation : Prolonged exposure to hydrogen peroxide (H₂O₂) or excess mCPBA converts both thioethers to sulfones.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | 0°C, 1 hr | Monosulfoxide | 85% |

| H₂O₂ (30%) | RT, 24 hr | Disulfone | 72% |

Ring-Opening Reactions with Halogens

Electrophilic bromine (Br₂) induces ring-opening transformations:

-

Formation of sulfonium intermediates : Bromine reacts with tert-butylthio groups to generate sulfonium bromide intermediates (e.g., A ), which eliminate isobutylene to form activated sulfenyl bromides (B ) . Subsequent intramolecular cyclization yields 1,2-dithiolanes (C ) .

| Reagent | Conditions | Major Byproducts |

|---|---|---|

| Br₂ | −78°C, slow addition | 1,2-Dibromo-2-methylpropane, tert-butyl bromide |

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling : With Pd(PPh₃)₄ as a catalyst and arylboronic acids, the benzylic bromide undergoes coupling to form biaryl derivatives .

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82% |

Thermal Decomposition

At temperatures >150°C, the compound decomposes via homolytic cleavage of the C–Br bond, generating benzyl radicals that dimerize or abstract hydrogen .

Comparative Reactivity

The tert-butylthio groups electronically deactivate the aromatic ring toward electrophilic substitution but enhance stability toward nucleophilic attack at the benzylic position. Compared to unsubstituted benzyl bromides, reactions are slower due to steric hindrance from the tert-butyl groups .

This compound’s versatility in substitution, elimination, and oxidation reactions makes it valuable in synthetic organic chemistry and materials science .

相似化合物的比较

Key Observations:

- Steric Effects : The tert-butylthio groups in the target compound create significant steric hindrance, reducing reaction rates in crowded environments compared to less bulky derivatives like 3,5-bis(trifluoromethyl)benzyl bromide .

- Electronic Effects: Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing, enhancing the electrophilicity of the benzyl bromide carbon.

- Solubility : Long alkoxy chains (e.g., dodecyloxy) drastically increase lipophilicity, making 3,5-bis(dodecyloxy)benzyl bromide suitable for lipid-based systems, whereas the target compound balances moderate hydrophobicity with synthetic versatility .

Reactivity in Alkylation Reactions

- 3,5-Bis(trifluoromethyl)benzyl bromide : The electron-withdrawing -CF₃ groups activate the benzyl bromide for nucleophilic attack, enabling faster alkylation of amines and thiols compared to tert-butylthio derivatives. Reported yields in Suzuki couplings exceed 85% under mild conditions .

- This compound : The steric bulk of tert-butylthio groups slows nucleophilic substitution but improves selectivity in reactions with bulky nucleophiles (e.g., hindered amines). For example, reaction with tert-butylamine achieves 70% yield at 60°C .

- 3,5-Bis(benzyloxy)benzyl bromide : The electron-donating benzyloxy groups reduce electrophilicity, requiring harsher conditions (e.g., elevated temperatures or strong bases) for alkylation. Applications include glycosylation in carbohydrate chemistry .

Thermal Stability and Handling

- Thermal Decomposition : The tert-butylthio derivative decomposes at ~200°C, whereas trifluoromethyl analogs are stable up to 250°C due to stronger C-F bonds .

- Storage : this compound is stored at 2–10°C to prevent hydrolysis, similar to other benzyl bromides. In contrast, 3,5-bis(dodecyloxy)benzyl bromide remains stable at room temperature .

准备方法

Thiolation: Formation of 3,5-Bis(tert-butylthio)benzyl Precursors

- Starting materials : Aromatic compounds bearing halogen or hydroxyl substituents at the benzyl position can be reacted with tert-butyl thiol under basic or nucleophilic substitution conditions to introduce tert-butylthio groups.

- Reaction conditions : Typical conditions include the use of potassium carbonate or other mild bases in polar aprotic solvents like DMF, facilitating nucleophilic substitution on halogenated or activated aromatic substrates.

- Yields and purification : Moderate to good yields are obtained, often with straightforward purification by crystallization or column chromatography. The tert-butylthio groups provide steric bulk and stability to the intermediate.

A related example from literature describes the synthesis of 1,3-bis(tert-butylthio) derivatives via reaction of tert-butyl thiol with halogenated ketones or alcohols, yielding high-purity products without extensive chromatographic purification.

Bromination of Benzyl Alcohol or Benzyl Derivatives

- Conversion of benzyl alcohol to benzyl bromide is a common route. For instance, benzyl alcohol derivatives bearing the 3,5-bis(tert-butylthio) substitution can be brominated using hydrobromic acid (HBr) often in the presence of sulfuric acid (H2SO4) as a catalyst and dehydrating agent.

- Alternative bromination reagents include phosphorus tribromide (PBr3), which can convert benzyl alcohols to benzyl bromides under mild conditions.

- Reaction conditions : Heating is typically required (e.g., 50–105 °C) to facilitate the substitution. Reaction times vary but often range from several hours to overnight to ensure complete conversion.

- Yields : High yields (up to 99%) have been reported for similar benzyl bromide preparations when optimized conditions are employed.

Representative Preparation Protocol (Adapted from Related Halogenated Benzyl Derivatives)

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,5-Dihalobenzene derivatives, tert-butyl thiol |

| Thiolation conditions | Base (e.g., K2CO3), polar aprotic solvent (DMF) |

| Bromination reagents | HBr (48%), H2SO4 or PBr3 |

| Temperature range | 50–105 °C |

| Reaction time | 6–8 hours (bromination step) |

| Product state | White crystalline solid |

| Purity | >98% (GC) |

| Storage | Refrigerated (0–10 °C), heat sensitive |

| Yield (bromination step) | Up to 99% |

常见问题

Basic Questions

Q. What are the recommended storage conditions for 3,5-Bis(tert-butylthio)benzyl Bromide to ensure stability?

- Answer : Store the compound in a cool, dry environment (e.g., 0–10°C) to prevent thermal degradation. Use airtight, chemically resistant containers to avoid moisture exposure, which can hydrolyze benzyl bromide derivatives. Storage under inert gas (e.g., nitrogen) is advised for long-term stability .

Q. Which analytical techniques are suitable for characterizing this compound?

- Answer :

- Gas Chromatography (GC) : For purity assessment, use non-polar columns (e.g., polydimethyl siloxanes) with custom temperature programs to resolve volatile byproducts .

- NMR Spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions and bromine integration.

- Mass Spectrometry : Determine molecular weight (e.g., exact mass 307.03 g/mol for trifluoromethyl analogs) using high-resolution instruments .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to mitigate inhalation risks. Emergency protocols (e.g., eye flushing with water for 15 minutes) should be readily accessible, as benzyl bromides are severe eye irritants .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Answer :

- Substitution Reaction Optimization : Use tert-butylthiolate as a nucleophile in anhydrous solvents (e.g., THF or DMF) under inert atmosphere. Monitor reaction progress via TLC or GC to minimize over-bromination.

- Temperature Control : Maintain temperatures below 0°C during bromination to suppress side reactions like oxidation or dimerization .

- Purification : Employ column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) to isolate the product .

Q. What decomposition pathways are observed for benzyl bromide derivatives under acidic or basic conditions?

- Answer :

- Hydrolysis : In aqueous environments, benzyl bromides undergo rapid hydrolysis to benzyl alcohol derivatives. Stabilize reaction mixtures by using aprotic solvents and drying agents (e.g., molecular sieves).

- Thermal Degradation : At elevated temperatures (>50°C), C-Br bond cleavage can generate free radicals, leading to polymerization or cross-reactivity. Thermal gravimetric analysis (TGA) is recommended to assess decomposition thresholds .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Answer :

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution) to identify transition states and activation energies. Compare tert-butylthio group steric effects with trifluoromethyl analogs to predict regioselectivity .

- Solvent Effects : Use COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics and solubility .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Answer :

- Systematic Solvent Screening : Test solubility in graded polarity solvents (e.g., hexane, DCM, DMSO) at controlled temperatures.

- Dynamic Light Scattering (DLS) : Detect aggregation in poorly soluble solvents, which may skew experimental results.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-Bis(trifluoromethyl)benzyl Bromide, solubility ~1.675 g/mL in non-polar solvents) .

Data Contradiction Analysis

Q. Why do studies report varying stability for benzyl bromide derivatives under similar conditions?

- Answer :

- Impurity Effects : Trace moisture or acidic impurities in solvents can accelerate decomposition. Use Karl Fischer titration to verify solvent dryness .

- Structural Variants : Substituents like tert-butylthio vs. trifluoromethyl groups alter electron density and steric hindrance, impacting stability. For example, trifluoromethyl derivatives exhibit higher thermal stability (mp 140–144°C) compared to tert-butylthio analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。